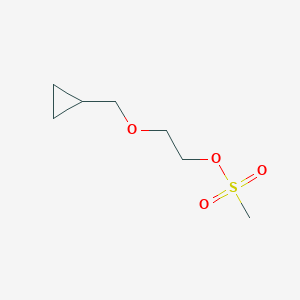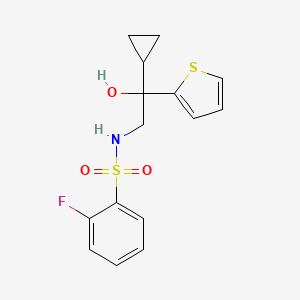![molecular formula C19H17N7O3 B2452895 5-methyl-7-(3-nitrophenyl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 476364-95-1](/img/structure/B2452895.png)
5-methyl-7-(3-nitrophenyl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of tetrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure containing at least two different elements. In this case, the ring contains carbon, nitrogen, and hydrogen atoms .
Molecular Structure Analysis
The molecule contains several functional groups, including a methyl group, a nitrophenyl group, a tolyl group, and a carboxamide group. These groups can significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the nitro group is electron-withdrawing, which can make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and stability .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Antimicrobial Properties : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For example, compounds synthesized by Gein et al. (2010) demonstrated notable antimicrobial activity (Gein, Zamaraeva, Kurbatova, Voronina, & Vakhrin, 2010).
Solvent-Free Synthesis : Yao et al. (2008) conducted a solvent-free synthesis of similar compounds, highlighting eco-friendly and efficient production methods (Yao, Lei, Wang, Yu, & Tu, 2008).
Synthesis and Characterization
Synthesis Methodologies : The compound has been synthesized using various methods. For instance, Suwito et al. (2018) employed the Biginelli reaction for synthesizing a related dihydrotetrazolopyrimidine derivative (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018).
Catalytic Synthesis : Methods involving catalysts like sulfamic acid and iodine have been explored for the efficient synthesis of tetrazolo[1,5-a]pyrimidine derivatives (Zeng & Cai, 2010).
Biological Activity
Antitumor Properties : Some derivatives have been found to exhibit antitumor activities. Gomha et al. (2017) synthesized a compound showing high potency against human lung and hepatocellular carcinoma cell lines (Gomha, Muhammad, & Edrees, 2017).
DNA Interaction and Cytotoxic Activities : The interaction with DNA and in vitro cytotoxic activities of copper(II) complexes containing tetrazolo[1,5-a]pyrimidines have been studied, indicating potential for drug development (Haleel, Mahendiran, Veena, Sakthivel, & Rahiman, 2016).
Chemical Properties and Applications
Chemical Synthesis Routes : Various chemical synthesis routes have been explored, showcasing the compound's versatility in organic synthesis (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014).
Use in Fluorescent Probes : The compound's derivatives have been investigated for their potential use in fluorescent probes, which can be significant in biological and environmental sensing applications (Castillo, Tigreros, & Portilla, 2018).
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c1-11-6-8-14(9-7-11)21-18(27)16-12(2)20-19-22-23-24-25(19)17(16)13-4-3-5-15(10-13)26(28)29/h3-10,17H,1-2H3,(H,21,27)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVNGCWXNKNBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NN=NN3C2C4=CC(=CC=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-7-(3-nitrophenyl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2452812.png)
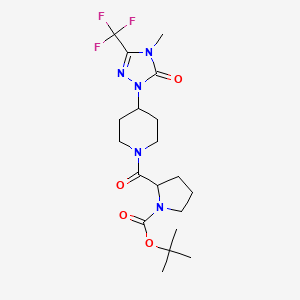
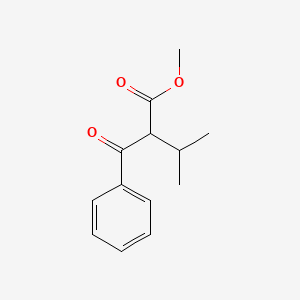
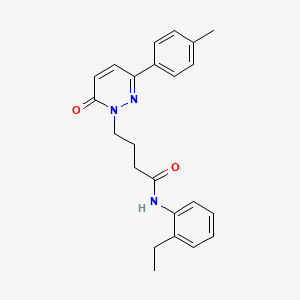
![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)
![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)
![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)
![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2452829.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)
